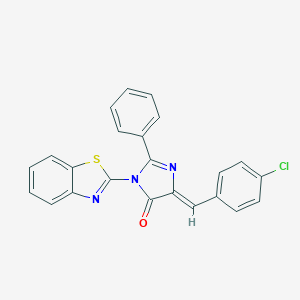![molecular formula C18H20N2OS4 B296090 Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate, also known as DBCO-SS-Me2, is a chemical compound that has gained significant attention in the field of chemical biology and biochemistry. It is a versatile compound that can be used for a wide range of applications, including labeling and imaging of biomolecules, drug delivery, and protein conjugation.
Wirkmechanismus
The mechanism of action of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate involves the formation of a covalent bond between the compound and the target biomolecule. This is achieved through the reaction of the DBCO group with an azide group on the biomolecule, which forms a stable triazole linkage. This reaction is highly specific, allowing for the selective labeling of a particular biomolecule.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects, making it an ideal compound for scientific research. It is non-toxic and does not interfere with the normal functioning of cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate has several advantages for lab experiments. It is highly specific, allowing for the selective labeling of a particular biomolecule. It is also stable and can be used under a wide range of conditions. However, one limitation of this compound is its relatively high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the use of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate in scientific research. One potential application is in the development of targeted drug delivery systems, where this compound can be used to selectively deliver drugs to specific cells or tissues. Another potential application is in the development of biosensors, where this compound can be used to detect specific biomolecules in complex biological samples. Additionally, further research is needed to optimize the synthesis and use of this compound in various research applications.
Synthesemethoden
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate can be synthesized via a simple and efficient method. The synthesis involves the reaction of 4-nitrophenol with N,N-dimethylaniline in the presence of triethylamine and 4-dimethylaminopyridine. The resulting compound is then reacted with bis(methylthio)methyleneamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate has a wide range of applications in scientific research. It can be used for the labeling and imaging of biomolecules, such as proteins, nucleic acids, and carbohydrates. This is achieved by conjugating this compound with a specific biomolecule, which can then be visualized using various imaging techniques, such as fluorescence microscopy.
Eigenschaften
Molekularformel |
C18H20N2OS4 |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
N-[4-[4-[bis(methylsulfanyl)methylideneamino]phenoxy]phenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C18H20N2OS4/c1-22-17(23-2)19-13-5-9-15(10-6-13)21-16-11-7-14(8-12-16)20-18(24-3)25-4/h5-12H,1-4H3 |
InChI-Schlüssel |
IFNWSLSQMYJNRB-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(SC)SC)SC |
Kanonische SMILES |
CSC(=NC1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(SC)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)

![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
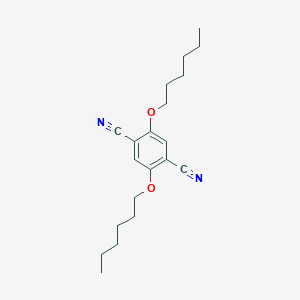
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
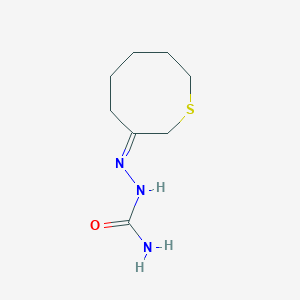
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
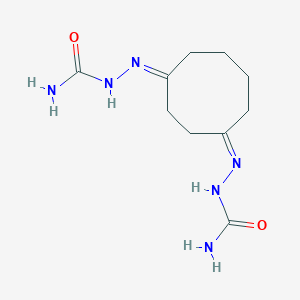
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
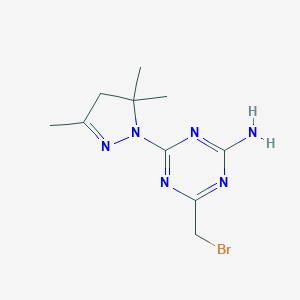
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
